N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide
CAS No.:
Cat. No.: VC20073382
Molecular Formula: C18H16F3N5O2
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16F3N5O2 |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | N-methyl-N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3 |
| Standard InChI Key | XILLCLUDDFDEAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
N-Methyl acetamide group: Serves as a hydrogen-bond donor/acceptor, enhancing target binding affinity.
-
Para-methoxyphenyl bridge: Connects the acetamide to the tetrazole ring, influencing solubility and steric interactions.
-
1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl moiety: The tetrazole acts as a bioisostere for carboxylic acids, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | N-Methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide |
| Molecular Formula | C₁₉H₁₇F₃N₅O₂ |
| Molecular Weight | 424.37 g/mol |
| Predicted logP | 3.2 (Moderately lipophilic) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Tetrazole Ring Formation: A [2+3] cycloaddition between 3-(trifluoromethyl)benzonitrile and sodium azide under acidic conditions yields 1-[3-(trifluoromethyl)phenyl]-1H-tetrazole.
-
Methoxy Bridge Installation: The tetrazole is alkylated with 4-fluorobenzyl bromide, followed by nucleophilic aromatic substitution to introduce the methoxy group.
-
Acetamide Functionalization: Reaction with methylamine and acetic anhydride introduces the N-methyl acetamide group.
Critical Reaction Conditions:
-
Tetrazole cycloaddition requires temperatures of 80–100°C and ammonium chloride as a catalyst.
-
Alkylation steps employ polar aprotic solvents (e.g., DMF) and potassium carbonate as a base.
Industrial Scalability Challenges
-
Purification: The trifluoromethyl group’s electron-withdrawing nature complicates crystallization, necessitating chromatographic techniques.
-
Yield Optimization: Reported yields for analogous tetrazole syntheses range from 45–60%, highlighting room for improvement.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Compounds like 2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 2–4 µg/mL . Structural parallels suggest similar efficacy for the target molecule, possibly through disruption of bacterial cell wall synthesis.
Metabolic Regulation
Tetrazoles act as peroxisome proliferator-activated receptor (PPARγ) agonists, modulating glucose homeostasis. In vitro studies on related compounds show 10-fold higher activity than farglitazar at 10⁻⁷ M, indicating potential antidiabetic applications.
Mechanistic Insights
Target Engagement
-
Enzyme Inhibition: The tetrazole ring mimics carboxylate groups, competitively inhibiting enzymes like angiotensin-converting enzyme (ACE).
-
Receptor Modulation: The trifluoromethylphenyl group enhances binding to hydrophobic pockets in nuclear receptors (e.g., PPARγ), stabilizing active conformations.
Pharmacokinetic Profile
-
Absorption: High logP (3.2) suggests favorable intestinal absorption.
-
Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group generates hydrophilic metabolites, facilitating renal excretion.
Comparative Analysis with Analogues
The methoxy bridge in the target compound likely reduces metabolic degradation compared to simpler analogues, extending plasma half-life.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and trifluoromethyl groups could optimize potency.
-
In Vivo Toxicology: Assess hepatotoxicity risks associated with chronic exposure to fluorinated metabolites.
-
Formulation Development: Nanoemulsion-based delivery systems may improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume